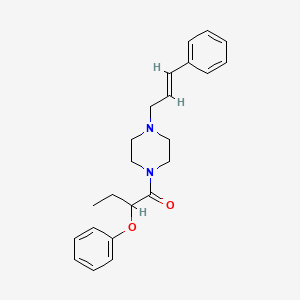![molecular formula C11H15NO4S B5345800 isopropyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B5345800.png)
isopropyl 4-[(methylsulfonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-[(methylsulfonyl)amino]benzoate, commonly known as MSIB, is a chemical compound with potential applications in scientific research. MSIB is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MSIB is not fully understood. However, studies have suggested that MSIB inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cell lines. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in cell proliferation and tumor growth. MSIB has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
MSIB has been shown to exhibit anti-proliferative effects on cancer cell lines by inducing cell cycle arrest and apoptosis. MSIB has also been shown to inhibit the migration and invasion of cancer cells. Moreover, MSIB has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
MSIB has several advantages for lab experiments, including its ability to inhibit the activity of CAIX and HDACs, which are important targets in cancer research. MSIB is also relatively easy to synthesize and has been shown to exhibit low toxicity in vitro. However, MSIB has several limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
Future research on MSIB should focus on elucidating its mechanism of action and identifying its potential targets in cancer cells. Moreover, studies should investigate the efficacy of MSIB in animal models of cancer and inflammatory diseases. Additionally, efforts should be made to improve the solubility and bioavailability of MSIB for potential clinical applications.
Conclusion:
In conclusion, MSIB is a sulfonamide derivative with potential applications in scientific research, particularly in the field of cancer research. MSIB has been shown to exhibit anti-proliferative effects on cancer cell lines and inhibit the growth of tumor xenografts in mice. Moreover, MSIB has potential applications in the treatment of inflammatory diseases. Future research on MSIB should focus on elucidating its mechanism of action, identifying its potential targets in cancer cells, and investigating its efficacy in animal models of cancer and inflammatory diseases.
Synthesis Methods
MSIB can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with isopropyl chloroformate and methylsulfonyl chloride. The reaction proceeds in the presence of a base such as triethylamine and yields MSIB as a white solid. Other methods include the reaction of 4-aminobenzoic acid with isopropyl chloroformate and 4-methylsulfonylaniline.
Scientific Research Applications
MSIB has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MSIB exhibits anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MSIB has also been shown to inhibit the growth of tumor xenografts in mice. Moreover, MSIB has potential applications in the treatment of inflammatory diseases, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
propan-2-yl 4-(methanesulfonamido)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)16-11(13)9-4-6-10(7-5-9)12-17(3,14)15/h4-8,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMLICYMDQWVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)

![rel-(3S,4S)-4-(dimethylamino)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5345756.png)
![4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5345759.png)
![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)

![4-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5345779.png)

![[1-(2-methoxy-2-methylpropanoyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5345785.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5345792.png)
![N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5345798.png)
![N-{4-[3-(2-fluorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5345801.png)
![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propan-2-ol](/img/structure/B5345803.png)